molecular formula C45H69N15O14S2 B054763 Hydrin 2 CAS No. 122842-55-1

Hydrin 2

Cat. No.: B054763
CAS No.: 122842-55-1
M. Wt: 1051.2 g/mol
InChI Key: QYRKJYKINGSJEP-FBNOEUQTSA-N
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Description

Hydrin 2, also known as ninhydrin, is an organic compound with the chemical formula C₆H₄(CO)₂C(OH)₂. It is widely used in analytical chemistry for detecting ammonia and amines. This compound is particularly significant in forensic science for detecting fingerprints, as it reacts with the terminal amines of lysine residues in peptides and proteins .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling Hydrin 2 . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Future Directions

While specific future directions for Hydrin 2 are not mentioned in the available resources, it’s worth noting that related compounds like ninhydrin have a wide range of applications in biological and organic synthesis fields . This suggests that this compound may also have potential for diverse applications in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ninhydrin can be synthesized through the oxidation of indane-1,2,3-trione. The reaction typically involves the use of oxidizing agents such as nitric acid or potassium permanganate under controlled conditions . The process requires careful temperature control to avoid over-oxidation and degradation of the product.

Industrial Production Methods

In industrial settings, ninhydrin is produced by the oxidation of indane-1,2,3-trione using nitric acid. The reaction is carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity . The product is then purified through recrystallization or distillation to remove any impurities.

Mechanism of Action

Ninhydrin exerts its effects through a series of chemical reactions. When it reacts with primary amines, it undergoes a condensation reaction to form Ruhemann’s purple. This reaction involves the deamination of the amine, followed by a condensation reaction with residual ninhydrin and ammonia to produce the final colored complex . The molecular targets include amino acids and peptides, which contain terminal amine groups .

Properties

IUPAC Name

2-[[(2S)-2-[[1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66N14O13S2/c1-3-21(2)34-41(69)52-26(12-13-31(45)59)37(65)54-28(17-32(46)60)38(66)55-29(20-72-71-19-24(44)35(63)53-27(39(67)56-34)16-22-8-10-23(58)11-9-22)42(70)57-15-5-7-30(57)40(68)51-25(6-4-14-49-43(47)48)36(64)50-18-33(61)62/h8-11,21,24-30,34,58H,3-7,12-20,44H2,1-2H3,(H2,45,59)(H2,46,60)(H,50,64)(H,51,68)(H,52,69)(H,53,63)(H,54,65)(H,55,66)(H,56,67)(H,61,62)(H4,47,48,49)/t21-,24-,25-,26-,27-,28-,29-,30?,34?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZMSWOKNWSHBJ-ICBIOJHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66N14O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1051.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122842-55-1
Record name Hydrin 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122842551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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